Methyl 3-{[(3,4-dimethylphenyl)sulfonyl]amino}thiophene-2-carboxylate
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Overview
Description
“Methyl 3-{[(3,4-dimethylphenyl)sulfonyl]amino}thiophene-2-carboxylate” is a chemical compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophenes and their derivatives are important in the field of medicinal chemistry due to their wide range of therapeutic properties and diverse applications .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions with different reagents .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse and depend on the specific substituents present in the molecule . The Paal–Knorr reaction, for example, is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Scientific Research Applications
Synthesis Processes and Chemical Reactions
Synthesis of Methyl 3-Amino-4-Aryl(or Methyl)Sulfonylthiophene-2-Carboxylates
This chemical is synthesized through the reaction of 3-alkoxy-2-aryI(or methyl)sulfonylacrylonitriles with methyl thioglycolate, followed by hydrolysis/decarboxylation (Stephens, Price, & Sowell, 1999).
Synthesis of Tetrasubstituted Thiophenes
Methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates are used in a one-pot multicomponent synthesis process to create tetrasubstituted thiophenes, showcasing its utility in complex organic synthesis (Sahu et al., 2015).
Precursor for o-Dimethylene Thiophene
This compound serves as a precursor in the facile synthesis of o-dimethylene thiophene, a crucial intermediate in organic syntheses (Tso, Tsay, & Li, 1995).
Photochemical Degradation Studies
It is studied in the context of photochemical degradation, particularly in relation to crude oil components in marine environments (Andersson & Bobinger, 1996).
Application in Dyeing Polyester Fibers
Used in the synthesis of novel heterocyclic disperse dyes, demonstrating its applicability in textile industries (Iyun et al., 2015).
Study of Genotoxic and Carcinogenic Potentials
This compound has been examined for its potential genotoxic and carcinogenic effects, highlighting its relevance in safety and toxicity studies (Lepailleur et al., 2014).
Synthesis of Thienopyrimidinones
Reacts with orthoesters to produce thienopyrimidinones, indicating its versatility in heterocyclic chemistry (Hajjem, Khoud, & Baccar, 2010).
Future Directions
Thiophene and its derivatives continue to attract great interest in industry and academia due to their wide range of therapeutic properties and diverse applications . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, future research may focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity.
Mechanism of Action
Target of Action
It is known that this compound is used as a reagent or intermediate in organic synthesis reactions .
Mode of Action
It is known to be involved in suzuki–miyaura cross-coupling reactions . In these reactions, the compound may participate in transmetalation, a process where it transfers a group to a metal catalyst .
Biochemical Pathways
It is known to be involved in suzuki–miyaura cross-coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds .
Pharmacokinetics
As a reagent or intermediate in organic synthesis reactions , its bioavailability would be dependent on the specific context of its use.
Result of Action
As a reagent or intermediate in organic synthesis reactions , it contributes to the formation of the desired end products.
Properties
IUPAC Name |
methyl 3-[(3,4-dimethylphenyl)sulfonylamino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S2/c1-9-4-5-11(8-10(9)2)21(17,18)15-12-6-7-20-13(12)14(16)19-3/h4-8,15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNPQVUBVIIIGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(SC=C2)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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